9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that includes a xanthene core
Preparation Methods
The synthesis of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable diketone under acidic conditions, followed by cyclization and oxidation steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as alcohols or hydrocarbons.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. The specific pathways involved depend on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar compounds include other xanthene derivatives and phenolic compounds. Compared to these, 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to its specific structural features and the combination of functional groups it possesses. This uniqueness may contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H28O5 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C24H28O5/c1-23(2)9-15(26)21-18(11-23)29-19-12-24(3,4)10-16(27)22(19)20(21)13-6-7-14(25)17(8-13)28-5/h6-8,20,25H,9-12H2,1-5H3 |
InChI Key |
XJULEVNYCXJMAC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)OC)C(=O)C1)C |
Origin of Product |
United States |
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